molecular formula C10H7BrN2O2 B231082 2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide

2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B231082
M. Wt: 267.08 g/mol
InChI Key: XPAAOXNOBZFSJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole alkaloid derivative of significant interest in medicinal chemistry and neuroscience research. This compound is a key intermediate in the synthesis of marine-inspired psychoactive agents and has demonstrated notable biological activity in preclinical models. Studies have shown that this compound, along with its derivatives, exhibits significant antidepressant-like action in the mouse forced swim test (FST), a well-established animal model for assessing potential clinical antidepressant action . The research value of this compound lies in its role as a modulator of the serotonin (5-HT) neurotransmitter system. The structural similarity of endogenous amine neurotransmitters and indole alkaloids makes this compound a valuable scaffold for investigating neurological receptors . The strategic incorporation of a bromine atom at the 5-position of the indole ring is a critical feature, as halogens like bromine are known to enhance membrane permeability, influence lipophilicity, and provide unique electrostatic interactions that can improve potency and impact target selectivity, particularly in the hydrophobic pockets of serotonin receptors . This product is intended for research purposes only, specifically for in vitro binding assays and the investigation of structure-activity relationships (SAR) for neurological targets. It is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this compound to explore novel pathways for developing more effective and safer drugs for depression and anxiety disorders .

Properties

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide

InChI

InChI=1S/C10H7BrN2O2/c11-5-1-2-8-6(3-5)7(4-13-8)9(14)10(12)15/h1-4,13H,(H2,12,15)

InChI Key

XPAAOXNOBZFSJD-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)C(=CN2)C(=O)C(=O)N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)C(=O)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Mechanistic Insights and Structure-Activity Relationships (SAR)

  • Role of Bromine : The 5-bromo substitution increases lipophilicity and stabilizes receptor-ligand interactions via halogen bonding, critical for serotonin receptor modulation .
  • Acetamide Substituents : Aromatic groups (e.g., 4-fluorophenyl) improve metabolic stability, while alkyl chains (e.g., N-propyl) enhance solubility but reduce target affinity .
  • Adamantane vs. Simple Indoles : Adamantane’s rigidity improves selectivity for cancer cell lines but may reduce blood-brain barrier penetration, limiting CNS applications .

Preparation Methods

Reaction Mechanism and Conditions

The Friedel-Crafts acylation introduces an oxoacetyl group at the 3-position of the indole ring. This step employs oxalyl chloride (ClCO)₂O as the acylating agent and aluminum trichloride (AlCl₃) as a Lewis catalyst. The reaction proceeds in anhydrous dichloromethane (DCM) under reflux conditions (40–50°C) for 2–4 hours.

Key Reaction Parameters:

  • Molar Ratios: A 1:1.5 molar ratio of 5-bromoindole to oxalyl chloride ensures complete conversion.

  • Catalyst Loading: AlCl₃ is used stoichiometrically (1 equivalent) to activate the electrophile.

  • Solvent: Anhydrous DCM minimizes side reactions such as hydrolysis.

Intermediate Isolation: 2-(5-Bromo-1H-Indol-3-Yl)-2-Oxoacetyl Chloride

Post-reaction, the intermediate is isolated via aqueous workup. The reaction mixture is cooled, quenched with ice water, and extracted with DCM. The organic layer is dried over magnesium sulfate (MgSO₄) and concentrated under reduced pressure. Column chromatography (silica gel, ethyl acetate/hexane) yields the pure chloride.

Typical Yield: 60–70% (from 5-bromoindole).

Amidation of the Oxoacetyl Chloride

Ammonolysis Reaction

The oxoacetyl chloride is treated with aqueous ammonia (NH₃) or ammonium hydroxide to form the acetamide. This step is conducted at room temperature for 4–6 hours in a biphasic system (water/ethyl acetate).

Optimization Considerations:

  • Ammonia Concentration: Excess ammonia (2–3 equivalents) ensures complete conversion.

  • Solvent System: Ethyl acetate facilitates efficient mixing and prevents emulsion formation during extraction.

Purification and Characterization

The crude product is recrystallized from ethanol/water or purified via silica gel chromatography. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm structural integrity:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, indole NH), 7.85 (d, J = 8.4 Hz, 1H, H-4), 7.45 (dd, J = 8.4, 1.6 Hz, 1H, H-6), 7.30 (s, 1H, H-2), 6.95 (s, 1H, CONH₂).

  • Molecular Weight: 267.08 g/mol (C₁₀H₇BrN₂O₂).

Typical Yield: 50–65% (from the chloride intermediate).

Alternative Synthetic Strategies

Use of Protective Groups

While the free indole NH is retained in the final product, some protocols temporarily protect the nitrogen with tert-butoxycarbonyl (Boc) groups to prevent side reactions during acylation. Deprotection with trifluoroacetic acid (TFA) restores the NH moiety.

Microwave-Assisted Synthesis

Recent advances reduce reaction times by employing microwave irradiation. For example, acylation completes in 30 minutes at 100°C, improving yields to 75–80%.

Industrial-Scale Production Insights

Pilot-scale batches (≥1 kg) use continuous flow reactors to enhance mixing and heat transfer. Key parameters include:

  • Residence Time: 10–15 minutes for acylation.

  • Temperature Control: Jacketed reactors maintain 45°C ± 2°C.

Economic Analysis:

ComponentCost per kg (USD)
5-Bromoindole1,200
Oxalyl Chloride800
Total (Yield 55%)3,640

Q & A

Basic Research Question

  • FT-IR/Raman Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1550 cm⁻¹).
  • NMR : ¹H NMR shows indole C3 proton (δ 7.8–8.2 ppm) and acetamide NH₂ (δ 6.5–7.0 ppm). ¹³C NMR confirms the oxoacetamide carbonyl (δ 165–170 ppm) .
  • DFT Calculations : Predicts electronic properties (HOMO-LUMO gap ~4.5 eV) and molecular electrostatic potential (MEP) to map reactive sites .

How can SHELX software enhance crystallographic analysis of this compound and its derivatives?

Advanced Research Question
SHELXTL (Bruker AXS) and SHELXL are critical for small-molecule refinement:

  • Structure Solution : SHELXD resolves phase problems via dual-space methods for twinned or high-symmetry crystals .
  • Refinement : SHELXL refines anisotropic displacement parameters and handles disorder, particularly for bromine atoms (high electron density) .
  • Validation : The CIF check report in SHELXTL identifies outliers in bond lengths/angles (e.g., C-Br bond ~1.9 Å) .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Advanced Research Question

  • Anti-Proliferative Assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) at IC₅₀ values <50 μM .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., IC₅₀ for 5-HT₇ receptor binding ~10 nM) .
  • Neuroprotection : Primary neuron cultures exposed to oxidative stress (H₂O₂ or glutamate), measuring viability via LDH release .

How can quantum chemical modeling resolve contradictions in experimental and theoretical data?

Advanced Research Question
Discrepancies between observed (e.g., NMR shifts) and calculated data arise from solvent effects or conformational flexibility. Strategies include:

  • Solvent Correction : Apply PCM (Polarizable Continuum Model) in Gaussian or ORCA to simulate DMSO/water environments .
  • Conformational Sampling : Use molecular dynamics (MD) to identify dominant conformers (e.g., intramolecular H-bonding between NH₂ and carbonyl) .
  • NBO Analysis : Quantifies hyperconjugation (e.g., LP(O) → σ*(N-H)) to explain unexpected stabilization .

How can researchers address low solubility of this compound in biological assays?

Advanced Research Question

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
  • Prodrug Design : Synthesize ester or PEGylated derivatives (e.g., ethyl ester) that hydrolyze in vivo .
  • Nanoformulation : Encapsulate in liposomes (size ~100 nm, PDI <0.2) for sustained release .

What strategies are effective for synthesizing derivatives to explore structure-activity relationships (SAR)?

Advanced Research Question

  • Amide Variation : Replace acetamide with substituted benzamides (e.g., 4-methoxybenzamide) to modulate lipophilicity (clogP 2.5 vs. 3.2) .
  • Halogen Substitution : Replace bromine with iodine or chlorine to study electronic effects on receptor binding .
  • Heterocycle Fusion : Attach thiazole or oxadiazole rings via Suzuki coupling (Pd(PPh₃)₄, K₂CO₃, 80°C) to enhance π-π stacking .

How can conflicting NMR or crystallographic data be resolved during structural elucidation?

Advanced Research Question

  • Multi-Technique Validation : Cross-validate X-ray data (e.g., C=O bond length 1.21 Å) with DFT-optimized geometries .
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies rotamers causing split peaks (e.g., acetamide rotation barrier ~12 kcal/mol) .
  • Twinned Crystals : Use PLATON’s TWINLAW to deconvolute overlapping reflections in SHELXL .

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